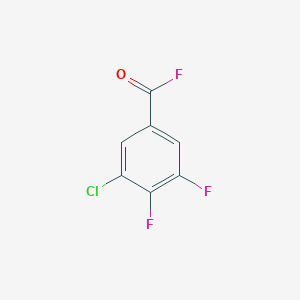

3-Chloro-4,5-difluoro-benzoyl fluoride

Description

Properties

IUPAC Name |

3-chloro-4,5-difluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGXYABFTXLEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)C(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-difluoro-benzoyl fluoride typically involves the fluorination of chlorinated benzoyl fluoride derivatives. One common method includes the reaction of 3-chloro-4,5-difluorobenzoyl chloride with appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluoro-benzoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.

Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoyl fluorides .

Scientific Research Applications

3-Chloro-4,5-difluoro-benzoyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its use in developing pharmaceuticals and agrochemicals.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoro-benzoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and functional group impacts:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Group |

|---|---|---|---|---|

| 3-Chloro-4,5-difluoro-benzoyl fluoride* | Not available | C₇H₂ClF₂O | Cl (C3), F (C4, C5) | Benzoyl fluoride |

| 3-Chloro-4,5-difluorobenzonitrile | Not available | C₇H₂ClF₂N | Cl (C3), F (C4, C5) | Nitrile |

| 2-Chloro-4,5-difluoro-benzoyl chloride | 121872-95-5 | C₇H₂Cl₂F₂O | Cl (C2, C4), F (C4, C5) | Benzoyl chloride |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃ClF₃O | Cl (C3), CF₃ (C5) | Benzoyl chloride |

*Inferred structure based on analogs.

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in 3-chloro-5-(trifluoromethyl)benzoyl chloride enhances electrophilicity compared to mono-fluorinated analogs, accelerating nucleophilic substitution reactions .

- Positional Isomerism : 2-Chloro-4,5-difluoro-benzoyl chloride exhibits distinct reactivity due to chlorine at position 2, which sterically hinders nucleophilic attack compared to position 3 substitution .

Industrial and Economic Considerations

Cost Analysis : The higher price of 2-chloro-4,5-difluoro-benzoyl chloride reflects stringent purification requirements and specialized fluorination reagents .

Q & A

Q. Safety and Compliance

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to acyl chloride reactivity and potential respiratory irritation .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to avoid exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.